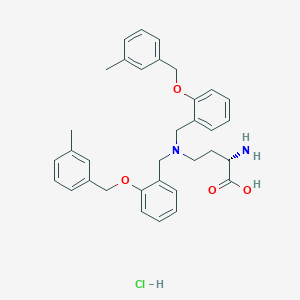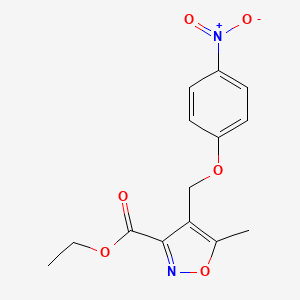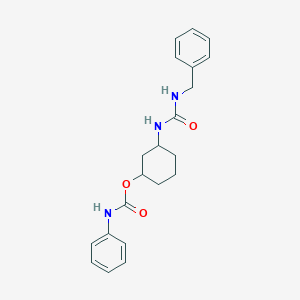
V-9302-Hydrochlorid
Übersicht
Beschreibung
(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino acid backbone with multiple aromatic groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study protein-ligand interactions, enzyme mechanisms, and cellular signaling pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding complex biological processes.
Medicine
In medicine, (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride has potential therapeutic applications. It may be investigated for its effects on specific receptors or enzymes, leading to the development of new drugs for various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, catalysts, and chemical processes. Its unique properties make it suitable for a wide range of industrial uses.
Wirkmechanismus
Target of Action
ASCT2 is a sodium-dependent solute-carrier protein responsible for the import of neutral amino acids and is the primary transporter of glutamine in cancer cells .
Mode of Action
V-9302 hydrochloride acts as a competitive antagonist of transmembrane glutamine flux . It inhibits ASCT2-mediated glutamine uptake in human cells in a concentration-dependent fashion .
Biochemical Pathways
The inhibition of ASCT2-mediated glutamine uptake by V-9302 hydrochloride affects multiple facets of glutamine metabolism . This includes biosynthesis, cell signaling, and oxidative protection processes leveraged by cancer cells .
Pharmacokinetics
It’s known that v-9302 hydrochloride can be administered intraperitoneally , suggesting that it has sufficient bioavailability to exert its effects.
Result of Action
The blockade of ASCT2 with V-9302 hydrochloride results in attenuated cancer cell growth and proliferation, increased cell death, and increased oxidative stress . These collectively contribute to antitumor responses in vitro and in vivo .
Biochemische Analyse
Biochemical Properties
V-9302 hydrochloride plays a significant role in biochemical reactions by inhibiting the amino acid transporter ASCT2 (SLC1A5). This inhibition prevents the uptake of glutamine, a vital nutrient for rapidly proliferating cells, particularly cancer cells. V-9302 hydrochloride interacts with ASCT2 by binding to its active site, thereby blocking the transport of glutamine across the cell membrane. This interaction leads to a decrease in intracellular glutamine levels, which in turn affects various metabolic pathways and cellular processes .
Cellular Effects
V-9302 hydrochloride has profound effects on various types of cells and cellular processes. In cancer cells, the inhibition of ASCT2-mediated glutamine uptake by V-9302 hydrochloride results in reduced cell growth and proliferation, increased cell death, and heightened oxidative stress. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the availability of glutamine, which is essential for these processes. Additionally, V-9302 hydrochloride has been shown to improve the effector function of CD8+ T cells by driving the synthesis of glutathione, a major cellular antioxidant .
Molecular Mechanism
The molecular mechanism of V-9302 hydrochloride involves its selective and potent targeting of the amino acid transporter ASCT2 (SLC1A5). By binding to the active site of ASCT2, V-9302 hydrochloride competitively inhibits the transport of glutamine into the cell. This inhibition leads to a decrease in intracellular glutamine levels, which subsequently affects various metabolic pathways and cellular processes. The blockade of ASCT2 by V-9302 hydrochloride results in attenuated cancer cell growth and proliferation, increased cell death, and increased oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of V-9302 hydrochloride have been observed to change over time. The compound has shown stability and effectiveness in inhibiting ASCT2-mediated glutamine uptake in both in vitro and in vivo studies. Long-term exposure to V-9302 hydrochloride has been associated with sustained inhibition of cancer cell growth and proliferation, as well as increased cell death and oxidative stress. Additionally, the stability and degradation of V-9302 hydrochloride have been studied to ensure its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of V-9302 hydrochloride vary with different dosages in animal models. At lower doses, V-9302 hydrochloride effectively inhibits ASCT2-mediated glutamine uptake and reduces tumor growth. At higher doses, the compound may exhibit toxic or adverse effects. Studies have shown that V-9302 hydrochloride, when administered at a dosage of 75 mg/kg intraperitoneally daily for 21 days, prevents tumor growth in xenograft models. The combination of V-9302 hydrochloride with other compounds, such as CB-839, has also been shown to elicit strong growth inhibition in tumor models .
Metabolic Pathways
V-9302 hydrochloride is involved in the metabolic pathways related to glutamine metabolism. By inhibiting the amino acid transporter ASCT2 (SLC1A5), V-9302 hydrochloride blocks the uptake of glutamine, which is essential for various metabolic processes, including the tricarboxylic acid (TCA) cycle, redox homeostasis, and macromolecular biosynthesis. The inhibition of glutamine uptake by V-9302 hydrochloride affects the metabolic flux and levels of metabolites, thereby disrupting the metabolic reprogramming of cancer cells .
Transport and Distribution
Within cells and tissues, V-9302 hydrochloride is transported and distributed by interacting with the amino acid transporter ASCT2 (SLC1A5). This interaction facilitates the selective targeting of ASCT2, allowing V-9302 hydrochloride to inhibit glutamine uptake effectively. The compound’s localization and accumulation within cells are influenced by its binding to ASCT2, which ensures its efficacy in blocking glutamine transport .
Subcellular Localization
The subcellular localization of V-9302 hydrochloride is primarily associated with its interaction with the amino acid transporter ASCT2 (SLC1A5). By binding to ASCT2, V-9302 hydrochloride is directed to specific compartments or organelles where ASCT2 is localized. This targeting ensures the effective inhibition of glutamine uptake and the subsequent disruption of cellular processes dependent on glutamine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino group and subsequent coupling reactions to introduce the aromatic groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aromatic groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the aromatic groups or the amino acid backbone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-amino-3-phenylpropanoic acid
- (2S)-2-amino-4-(methylthio)butanoic acid
- (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
What sets (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride apart from similar compounds is its unique combination of aromatic groups and amino acid backbone. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O4.ClH/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28;/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38);1H/t31-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMUDMPRZSZTJ-YNMZEGNTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2588701.png)
![3-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2588702.png)


![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2588706.png)
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2588708.png)
![1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one](/img/structure/B2588709.png)
![methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2588712.png)



![5-fluoro-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2588717.png)

